4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide
Overview
Description
4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]benzamide is a chemical compound with the molecular formula C15H20ClN3O2 It is known for its unique structure, which includes a chloro-substituted benzamide group and a cycloheptyl ring with a hydroxycarbamimidoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the hydroxycarbamimidoyl group: This step involves the reaction of the cycloheptyl ring with reagents such as hydroxylamine and carbodiimides under controlled conditions.
Attachment of the benzamide group: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the chloro group or the hydroxycarbamimidoyl group, leading to different products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxo derivatives of the hydroxycarbamimidoyl group.
Reduction: Reduced forms of the chloro or hydroxycarbamimidoyl groups.
Substitution: Products with different substituents replacing the chloro group.
Scientific Research Applications
4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]benzamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro-substituted benzamide group may enhance binding affinity and specificity. Pathways involved may include inhibition of key enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)cyclohexyl]benzamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)cyclopentyl]benzamide: Similar structure but with a cyclopentyl ring.
Uniqueness
4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]benzamide is unique due to its cycloheptyl ring, which may confer different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can affect its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
4-chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-12-7-5-11(6-8-12)13(20)18-15(14(17)19-21)9-3-1-2-4-10-15/h5-8,21H,1-4,9-10H2,(H2,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZSTOMYNLXBSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694369 | |
Record name | 4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-54-3 | |
Record name | 4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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